molecular formula C11H13IO2 B1414226 (Z)-2-benzyl-3-iodobut-2-ene-1,4-diol CAS No. 2098456-99-4

(Z)-2-benzyl-3-iodobut-2-ene-1,4-diol

Cat. No. B1414226
CAS RN: 2098456-99-4
M. Wt: 304.12 g/mol
InChI Key: ACXBHQKRWZKKNY-UHFFFAOYSA-N
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Description

“(Z)-2-benzyl-3-iodobut-2-ene-1,4-diol” is a chemical compound with the CAS Number: 2098456-99-4 . It has a molecular weight of 304.13 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is (Z)-2-benzyl-3-iodobut-2-ene-1,4-diol . The InChI code for this compound is 1S/C11H13IO2/c12-11(8-14)10(7-13)6-9-4-2-1-3-5-9/h1-5,13-14H,6-8H2/b11-10- .


Physical And Chemical Properties Analysis

The compound has a melting point of 94 - 95 degrees Celsius .

Scientific Research Applications

Synthesis and Chemistry

  • Conversion and Reactivity : The conversion of 2-butyn-1,4-diol to (Z)-2,4-diiodobut-2-en-1-ol is achieved efficiently using in situ generated trimethylsilyl iodide. This process is important for preparing (2Z)-2-iodo allylic alcohols through coupling with Grignard reagents and other nucleophiles (Taber, Sikkander, Berry, & Frankowski, 2008).

  • Catalytic Formation : The catalytic and stereoselective formation of (Z)-1,4-but-2-ene diols from vinyl-substituted cyclic carbonate precursors using water as a nucleophilic reagent has been described. This method is notable for its general applicability and high yields (Guo, Martínez-Rodríguez, Martín, Escudero‐Adán, & Kleij, 2016).

  • Allylic Substitution : A highly enantioselective allylic substitution of (Z)-but-2-ene-1,4-diol derivatives has been developed, employing a rhodium(I) catalyst. This method produces versatile homoallylic alcohols from linear biscarbonates, showing the compound's utility in asymmetric synthesis (Yu, Ménard, Isono, & Lautens, 2009).

Photophysical and Catalytic Properties

  • Photochemical Behavior : A study on the photochemical behavior of intramolecularly hydrogen bonded hemiindigo compounds, which do not undergo isomerization, highlights the potential of (Z)-1,4-but-2-ene diols in photochromic molecule construction and fluorescence studies (Ikegami & Arai, 2003).

  • Photocatalytic Oxidation : Mixed-linker zirconium-based metal-organic frameworks, containing 1,4-benzenedicarboxylate, have been used in visible light photocatalysis. These frameworks demonstrate the potential for (Z)-1,4-but-2-ene diols in enhancing photocatalytic oxidation reactions (Goh, Xiao, Maligal-Ganesh, Li, & Huang, 2015).

Reactions and Mechanisms

  • Synthesis of Derivatives : The synthesis of syn- and anti-1,2-diol units from (Z)-2-benzyloxy-1-ethylthino-1-(trimethylsiloxy)ethene and aldehydes showcases the utility of (Z)-1,4-but-2-ene diols in asymmetric aldol reactions and the preparation of various diastereomers (Mukaiyama, Shiina, Uchiro, & Kobayashi, 1994).

  • Formation of Vinyl Substitutes : The palladium(0)-catalyzed synthesis of 2-vinyl-2,3-dihydro-benzo[1,4]dioxins from but-2-ene derivatives and benzene-1,2-diols demonstrates the reactivity of (Z)-1,4-but-2-ene diols in forming complex organic structures (Massacret, Lhoste, Lakhmiri, Parella, & Sinou, 1999).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, H335 . The precautionary statements are P260, P262, P270, P280, P302 + P352, P304 + P340, P305 + P351 + P338, P402 + P404 .

properties

IUPAC Name

2-benzyl-3-iodobut-2-ene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IO2/c12-11(8-14)10(7-13)6-9-4-2-1-3-5-9/h1-5,13-14H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXBHQKRWZKKNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=C(CO)I)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-benzyl-3-iodobut-2-ene-1,4-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-2-benzyl-3-iodobut-2-ene-1,4-diol
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Reactant of Route 6
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